molecular formula C18H24N4O4 B5988506 3-[3-(Methoxymethyl)pyrrolidin-1-yl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine

3-[3-(Methoxymethyl)pyrrolidin-1-yl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine

Cat. No.: B5988506
M. Wt: 360.4 g/mol
InChI Key: GLMAURLZLIHDQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-(Methoxymethyl)pyrrolidin-1-yl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine is a complex organic compound that features a pyrrolidine ring, a triazine ring, and a trimethoxyphenyl group

Preparation Methods

The synthesis of 3-[3-(Methoxymethyl)pyrrolidin-1-yl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by the introduction of the triazine and trimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[3-(Methoxymethyl)pyrrolidin-1-yl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and triazine rings may facilitate binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine and triazine derivatives, such as:

Properties

IUPAC Name

3-[3-(methoxymethyl)pyrrolidin-1-yl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4/c1-23-11-12-5-6-22(10-12)18-20-14(9-19-21-18)13-7-15(24-2)17(26-4)16(8-13)25-3/h7-9,12H,5-6,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMAURLZLIHDQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(C1)C2=NC(=CN=N2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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